molecular formula C15H18N2O5S B5321316 N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Numéro de catalogue B5321316
Poids moléculaire: 338.4 g/mol
Clé InChI: WGLQOMHASHPUCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. TAK-659 selectively binds to the active site of this compound, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
TAK-659 has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of cancer. It has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have anti-metastatic effects. In addition, TAK-659 has been shown to modulate the tumor microenvironment, leading to the activation of anti-tumor immune responses.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of TAK-659 is its high potency and selectivity for N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. This makes it a valuable tool for studying the role of this compound in cancer biology. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in vivo. In addition, TAK-659 may have off-target effects on other kinases, which may complicate its interpretation in some experimental settings.

Orientations Futures

There are several potential future directions for the development of TAK-659. One possibility is to explore its use in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cells. Another possibility is to investigate its use in other types of cancer, such as solid tumors. Finally, further optimization of TAK-659 may lead to the development of more potent and selective N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide inhibitors with improved pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The key step involves the reaction of 4-methoxyphenylacetic acid with 2-furylmethylamine to form the corresponding amide. This intermediate is then subjected to a sequence of reactions, including sulfonylation and coupling with glycine, to yield the final product. The synthesis of TAK-659 has been optimized to provide high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

TAK-659 has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. In these studies, TAK-659 has been shown to inhibit N~1~-(2-furylmethyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide, suggesting that it may have synergistic effects when used in combination therapy.

Propriétés

IUPAC Name

N-(furan-2-ylmethyl)-2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-21-13-7-5-12(6-8-13)17(23(2,19)20)11-15(18)16-10-14-4-3-9-22-14/h3-9H,10-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLQOMHASHPUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CO2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.